molecular formula C15H13N3O B2655733 3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one CAS No. 878420-60-1

3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one

Cat. No.: B2655733
CAS No.: 878420-60-1
M. Wt: 251.289
InChI Key: KAFLUFCWAIMNBE-UHFFFAOYSA-N
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Description

3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features an amino group and a methyl group attached to the phenyl ring, making it a derivative of quinoxalin-2(1H)-one. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one typically involves the condensation of an appropriate o-phenylenediamine derivative with a suitable diketone. One common method is the reaction of 2-amino-5-methylbenzenamine with 1,2-dicarbonyl compounds under acidic or basic conditions to form the quinoxaline core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: The parent compound without the amino and methyl groups.

    2-aminoquinoxaline: Lacks the methyl group on the phenyl ring.

    5-methylquinoxalin-2(1H)-one: Lacks the amino group on the phenyl ring.

Uniqueness

3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to biological targets and alter its physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-amino-5-methylphenyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-9-6-7-11(16)10(8-9)14-15(19)18-13-5-3-2-4-12(13)17-14/h2-8H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFLUFCWAIMNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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